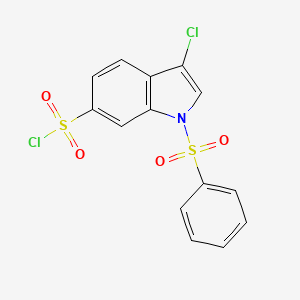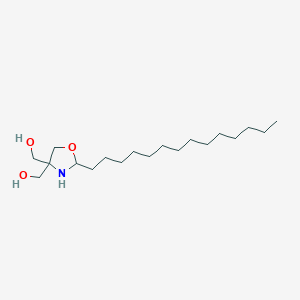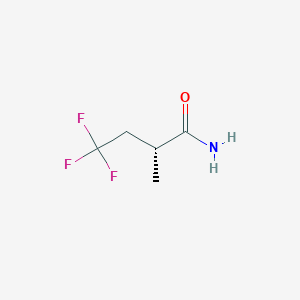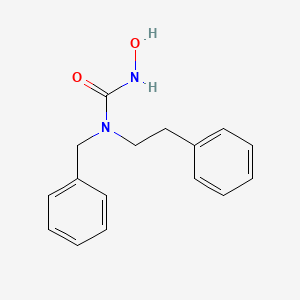![molecular formula C36H46O2S2 B12613516 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene CAS No. 918441-49-3](/img/structure/B12613516.png)
5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is an organic compound known for its unique structural properties It belongs to the class of bithiophenes, which are compounds containing two thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Side Chains: The pentyloxypropylphenyl side chains are introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in creating advanced materials with unique electronic properties.
Biological Research: It may be used as a probe or marker in biological studies due to its fluorescent properties.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and phenyl side chains. These interactions can affect the electronic properties of the compound, making it useful in various applications. The exact molecular pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings but without the pentyloxypropylphenyl side chains.
5,5’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms on the thiophene rings.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: A similar compound with methoxyphenyl side chains instead of pentyloxypropylphenyl.
Uniqueness
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is unique due to its specific side chains, which can impart different electronic and physical properties compared to other bithiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
918441-49-3 |
|---|---|
Fórmula molecular |
C36H46O2S2 |
Peso molecular |
574.9 g/mol |
Nombre IUPAC |
2-[4-[(2S)-2-pentoxypropyl]phenyl]-5-[5-[4-[(2S)-2-pentoxypropyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46O2S2/c1-5-7-9-23-37-27(3)25-29-11-15-31(16-12-29)33-19-21-35(39-33)36-22-20-34(40-36)32-17-13-30(14-18-32)26-28(4)38-24-10-8-6-2/h11-22,27-28H,5-10,23-26H2,1-4H3/t27-,28-/m0/s1 |
Clave InChI |
ZGIKUEHKAMLPJA-NSOVKSMOSA-N |
SMILES isomérico |
CCCCCO[C@@H](C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)C[C@H](C)OCCCCC |
SMILES canónico |
CCCCCOC(C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CC(C)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)

![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)



![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)

![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
